An In-depth Technical Guide to 5-(Boc-amino)-5-aza-spiro[2.4]heptane Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5-(Boc-amino)-5-aza-spiro[2.4]heptane Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Among these, spirocyclic systems have emerged as particularly valuable motifs, capable of imparting conformational rigidity and novel exit vectors for substituent placement. This guide provides a comprehensive technical overview of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride, a versatile building block that has garnered significant interest for its role in the development of innovative therapeutics. As a senior application scientist, my aim is to synthesize the available technical data with practical insights, offering a self-validating resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
Molecular Architecture and Foundational Data
5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride, systematically named tert-butyl (5-azaspiro[2.4]heptan-5-yl)carbamate hydrochloride, is a unique non-natural amino acid derivative.[1] Its structure features a spirocyclic core, where a cyclopropane ring and a pyrrolidine ring share a single carbon atom. The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common and acid-labile protecting group in peptide synthesis and organic chemistry.[] The hydrochloride salt form enhances the compound's stability and handling characteristics.
The spirocyclic nature of this molecule is of particular interest in drug design. It introduces a rigid, three-dimensional element that can help to lock the conformation of a larger molecule, potentially leading to higher binding affinity and selectivity for its biological target.
Core Identifiers:
| Identifier | Value | Source |
| CAS Number | 351369-60-3 | [1] |
| Molecular Formula | C₁₁H₂₁ClN₂O₂ | [1] |
| Formula Weight | 248.76 g/mol | [1] |
| Synonym | tert-butyl (5-azaspiro[2.4]heptan-5-yl)carbamate hydrochloride | [1] |
| SMILES | CC(C)(C)OC(=O)NN1CCC2(CC2)C1.[H]Cl | [1] |
Physicochemical Properties: A Technical Profile
A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis and formulation. While extensive experimental data for 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride is not widely published in peer-reviewed literature, information from commercial suppliers and data on analogous structures provide valuable insights.
Known and Inferred Physical Properties:
| Property | Value | Remarks and Citations |
| Appearance | White to off-white solid | Inferred from supplier data for similar compounds. |
| Melting Point | Data not available | The melting point of the free base or other salts may differ significantly. For a related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a melting point of 94–95 °C has been reported. |
| Solubility | Data not available | As a hydrochloride salt, it is expected to have some solubility in water and polar organic solvents like methanol and ethanol. The Boc-protecting group imparts solubility in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. A detailed experimental protocol for determining solubility is provided in a subsequent section. |
| Storage | Store at room temperature | [1] |
Experimental Protocol: Determination of Solubility
Given the limited publicly available solubility data, the following robust, self-validating protocol based on the shake-flask method is recommended for researchers to determine the solubility of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride in various solvents.
Objective: To determine the equilibrium solubility of the title compound in a given solvent at a specified temperature.
Materials:
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5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride (high purity)
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Selected solvents (analytical grade)
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Vials with screw caps
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Orbital shaker or magnetic stirrer with temperature control
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Analytical balance
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Syringe filters (e.g., 0.22 µm PTFE)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
Procedure:
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Preparation of a Saturated Solution:
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Add an excess of solid 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride to a vial. The presence of undissolved solid after equilibration confirms an excess.
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Add a known volume of the desired solvent.
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Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25 °C).
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Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
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Sample Collection and Preparation:
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After equilibration, allow the solid to settle.
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Carefully withdraw a sample of the supernatant using a syringe.
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Immediately filter the sample through a syringe filter into a volumetric flask. This step is critical to remove any undissolved particles.
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Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
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Quantification by HPLC:
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Prepare a series of standard solutions of known concentrations of the compound.
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Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.
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Inject the diluted sample solution and determine its concentration from the calibration curve.
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Calculate the original solubility in the solvent, taking into account the dilution factor.
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Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4 ppm. The protons of the cyclopropane ring would appear as complex multiplets in the upfield region. The methylene protons of the pyrrolidine ring would likely appear as distinct multiplets. The N-H proton of the carbamate may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will be characterized by signals for the quaternary carbon and the methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively). The carbonyl carbon of the carbamate will appear further downfield. The spiro carbon and the carbons of the cyclopropane and pyrrolidine rings will have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:
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N-H Stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the carbamate.
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C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
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C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the carbonyl group of the Boc protector.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the free base (C₁₁H₂₀N₂O₂), the expected exact mass is approximately 212.15 g/mol . In the mass spectrum, one would expect to observe the molecular ion peak [M+H]⁺ at m/z corresponding to this mass.
Synthesis and Chemical Reactivity
While a specific, detailed synthesis protocol for 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride is not widely published, the general synthetic strategy can be inferred from the literature on related compounds. The synthesis would likely involve the construction of the 5-azaspiro[2.4]heptane core, followed by the introduction of the Boc-protected amino group.
A plausible synthetic route could start from a suitable precursor to the spirocyclic amine, which is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.
The chemical reactivity of this compound is primarily governed by the Boc-protected amino group and the secondary amine within the spirocyclic core (after deprotection). The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), liberating the free amine for subsequent coupling reactions. This makes it an ideal building block for incorporation into larger molecules through amide bond formation or other amine-based transformations.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride lies in its application as a versatile building block in drug discovery. The rigid spirocyclic scaffold is a key feature that medicinal chemists leverage to improve the pharmacological properties of drug candidates.
Rationale for Use in Drug Design
The incorporation of the 5-azaspiro[2.4]heptane motif can offer several advantages:
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Structural Rigidity: The spirocyclic system reduces the conformational flexibility of a molecule, which can lead to a more favorable entropic contribution to binding affinity.
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Three-Dimensional Diversity: The spirocyclic core provides a well-defined three-dimensional structure that can be exploited to probe the topology of protein binding pockets.
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Novel Chemical Space: It allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new mechanisms of action or improved selectivity profiles.
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Improved Physicochemical Properties: The introduction of sp³-rich scaffolds can improve properties such as solubility and metabolic stability.
Therapeutic Areas of Interest
Derivatives of 5-azaspiro[2.4]heptane have shown promise in several therapeutic areas:
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Antiviral Agents: A notable application is in the synthesis of hepatitis C virus (HCV) NS5A inhibitors. For instance, a related compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the synthesis of Ledipasvir, a potent anti-HCV drug.
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Central Nervous System (CNS) Disorders: The scaffold has been explored for the development of antagonists for orexin receptors, which are involved in the regulation of sleep and wakefulness.[3] Additionally, derivatives have been investigated as dopamine D3 receptor antagonists, which have potential applications in the treatment of substance abuse and other neurological disorders.
The following diagram illustrates the central role of 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride as a starting point for the synthesis of more complex drug candidates.
Caption: Synthetic utility of the title compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General recommendations include:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
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Storage: Store in a tightly sealed container in a cool, dry place.[1]
Conclusion
5-(Boc-amino)-5-aza-spiro[2.4]heptane hydrochloride represents a valuable and versatile building block for the modern medicinal chemist. Its unique spirocyclic architecture provides a platform for the design of conformationally constrained molecules with the potential for enhanced biological activity and improved drug-like properties. While publicly available experimental data on this specific compound is somewhat limited, this guide has provided a comprehensive overview of its known properties, inferred characteristics, and key applications. The inclusion of a detailed experimental protocol for solubility determination aims to empower researchers to generate the necessary data for their specific applications. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
References
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Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. [Link]
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MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. [Link]
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Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]
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GNPS. UCSD/CCMS - Spectrum Library. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. [Link]
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PubChem. 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid. [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
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The Open Medicinal Chemistry Journal. A Review on Medicinally Important Heterocyclic Compounds. [Link]
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Semantic Scholar. ATR-FTIR Analysis on Aliphatic Hydrocarbon Bond (CH) For- mation and Carboxyl Content during the Ageing of. [Link]/2b12e345c8e3922e38c5d18d45e6d3c8c7f7e9f3)
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DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
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ResearchGate. The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. [Link]
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ResearchGate. Fourier transform infrared spectroscopy for the analysis of neutralizer-Carbomer and surfactant-Carbomer interactions in aqueous, hydroalcoholic, and anhydrous gel formulations. [Link]
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